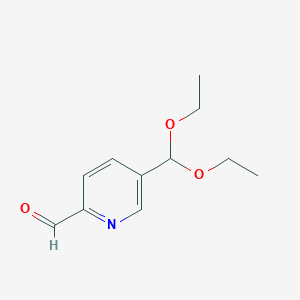

5-(Diethoxymethyl)picolinaldehyde

Beschreibung

5-(Diethoxymethyl)picolinaldehyde is a pyridine-2-carbaldehyde derivative featuring a diethoxymethyl group at the 5-position of the pyridine ring. For instance, alkoxy-substituted picolinaldehydes are often prepared by reacting 5-hydroxypicolinaldehyde with alkyl halides under basic conditions . The diethoxymethyl group likely acts as a protecting group for aldehyde functionalities or modifies electronic properties for applications in coordination chemistry or medicinal chemistry.

Eigenschaften

Molekularformel |

C11H15NO3 |

|---|---|

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

5-(diethoxymethyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO3/c1-3-14-11(15-4-2)9-5-6-10(8-13)12-7-9/h5-8,11H,3-4H2,1-2H3 |

InChI-Schlüssel |

LZQSRHAKFVEQJB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(C1=CN=C(C=C1)C=O)OCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

The table below compares key structural analogs of 5-(Diethoxymethyl)picolinaldehyde, focusing on substituents at the 5-position of the pyridine ring:

*Estimated based on molecular formula.

Reactivity and Functional Behavior

Electronic Effects :

- The diethoxymethyl group is electron-donating, reducing the electrophilicity of the aldehyde compared to 5-(Trifluoromethyl)picolinaldehyde, which has a highly electron-deficient aldehyde group .

- 5-Hydroxypicolinaldehyde’s hydroxyl group increases solubility in polar solvents but requires protection (e.g., diethoxymethyl) to prevent undesired side reactions in anhydrous conditions .

Synthetic Utility :

- 5-(Propargyloxy)picolinaldehyde is used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, a feature absent in diethoxymethyl derivatives .

- TTF-substituted analogs form stable coordination complexes with transition metals (e.g., Fe, Cu), whereas diethoxymethyl derivatives may prioritize steric stabilization in ligand design .

- Biological Activity: While 4-(dimethylamino)picolinaldehyde derivatives show SIRT2 inhibition , the diethoxymethyl group’s steric bulk might hinder binding to enzyme active sites, highlighting substituent-position dependency in bioactivity.

Case Studies from Literature

- Coordination Chemistry :

- 5-(Propargyloxy)picolinaldehyde forms iron(II) perchlorate complexes with distinct NMR shifts (δ 8.5–9.0 ppm for aldehyde protons) , whereas TTF-based analogs exhibit redox-responsive behavior in electrochemical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.